Laninamivir octanoate is a long-acting neuraminidase inhibitor prodrug developed for the treatment and prophylaxis of influenza virus infection. [, , ] It is specifically designed to target the neuraminidase enzyme found on the surface of influenza viruses. [, ] This enzyme is crucial for the release of newly formed virus particles from infected cells, thereby playing a vital role in viral replication and spread. [, ] Upon administration, laninamivir octanoate is converted into its active metabolite, laninamivir, within the pulmonary tissues. [, ]
One method for synthesizing laninamivir octanoate involves a multi-step process within a single reactor or multiple reactors. [] The process utilizes zanamivir as a starting material and involves the following key steps:
This method offers advantages such as a simplified reaction route, reduced cost, lower energy consumption, high product purity, and avoidance of highly toxic or explosive reagents. []
The molecular structure of laninamivir octanoate is derived from zanamivir, a known neuraminidase inhibitor. [] Structural modifications, including the addition of an octanoate ester group, contribute to its unique properties, such as its long-acting nature and enhanced lung retention. [, ] Crystallographic studies have provided insights into the binding interactions of laninamivir octanoate and its active metabolite, laninamivir, with the neuraminidase enzyme. [, ]
The primary chemical reaction involving laninamivir octanoate is its hydrolysis to laninamivir, catalyzed by specific enzymes within the human pulmonary tissue. [] This bioactivation process is crucial for its pharmacological activity. Studies have identified two key enzymes responsible for this hydrolysis: S-formylglutathione hydrolase (esterase D; ESD) and acyl-protein thioesterase 1 (APT1). []
Laninamivir octanoate itself is a prodrug and is not directly active against the influenza virus. [, , ] Its mechanism of action relies on its conversion to the active metabolite, laninamivir, in the lungs. [, , ] Laninamivir acts as a neuraminidase inhibitor, specifically targeting the active site of the neuraminidase enzyme on the surface of influenza viruses. [, , ]
By binding to this enzyme, laninamivir prevents the cleavage of sialic acid residues from glycoproteins on the surface of infected cells. This cleavage is essential for the release of newly formed viral particles, allowing them to infect other cells. [, , ] Therefore, by inhibiting neuraminidase activity, laninamivir disrupts the viral replication cycle, ultimately reducing viral spread and alleviating influenza symptoms. [, , ]
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4